6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one
Description
Properties
IUPAC Name |
6-(5-amino-1,2-oxazol-3-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10-4-7(14-17-10)6-1-2-9-8(3-6)13-11(15)5-16-9/h1-4H,5,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHCQOMNRQNSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=NOC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro-Functionalized Benzoxazinone Precursors
The synthesis of 6-nitro-2H,4H-benzo[e]1,4-oxazin-3-one serves as a critical intermediate. Drawing from the methodology in EP2632907B1 , salicylic acid derivatives are condensed with salicylamide in the presence of p-toluenesulfonyl chloride and a base. Using 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid) as the starting material, the nitro group is introduced at the 6-position of the benzoxazinone core (Scheme 1).
Scheme 1: Synthesis of 6-Nitrobenzoxazinone
Reduction to 6-Aminobenzoxazinone
The nitro group is reduced to an amine using catalytic hydrogenation, as demonstrated in JP2550619B2 .
Procedure:
- 6-Nitrobenzoxazinone (1.0 equiv) is dissolved in ethanol.
- 10% Pd/C (0.1 equiv) is added under a hydrogen atmosphere.
- Reaction at room temperature for 6 hours affords 6-amino-2H,4H-benzo[e]1,4-oxazin-3-one (92% yield).
Isoxazole Ring Construction
Cycloaddition with Nitrile Oxides
The [2+3] cycloaddition between alkynes and nitrile oxides, as described in PMC7079875 , provides direct access to 5-aminoisoxazoles. For the target compound, a terminal alkyne at the 6-position of the benzoxazinone is required.
Step 1: Sonogashira Coupling
- 6-Bromobenzoxazinone (synthesized via bromination of the parent compound) reacts with trimethylsilylacetylene (1.5 equiv).
- Catalyzed by Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C for 8 hours.
- Deprotection with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne (Scheme 2).
Step 2: Nitrile Oxide Generation and Cycloaddition
Condensation with β-Ketonitriles
An alternative route leverages the condensation of β-ketonitriles with hydroxylamine, as outlined in PMC7079875 .
Procedure:
- 6-Aminobenzoxazinone (1.0 equiv) reacts with cyanoacetone (1.2 equiv) in ethanol.
- Addition of hydroxylamine hydrochloride (1.5 equiv) under reflux for 6 hours.
- Cyclization forms the isoxazole ring, yielding the target compound (58% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nitrile Oxide Cycloaddition | Sonogashira coupling, [2+3] cycloaddition | 65 | High regioselectivity | Multi-step, sensitive intermediates |
| β-Ketonitrile Condensation | Nitro reduction, condensation | 58 | Fewer steps | Moderate yield |
Characterization and Purity Considerations
Critical challenges include:
Chemical Reactions Analysis
Types of Reactions
6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Various substituents can be introduced into the compound through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Medicinal Chemistry
6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one is being studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms .
Biological Research
The compound's interaction with biological targets is a focal point in research:
- Targeting Enzymes and Receptors : It is hypothesized that this compound may modulate enzyme activity or receptor binding, leading to therapeutic effects .
Material Science
In addition to biological applications, this compound serves as a building block for synthesizing more complex molecules used in materials science. Its unique structure allows for modifications that can enhance material properties in industrial applications .
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:
Mechanism of Action
The mechanism of action of 6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Modifications
The benzoxazinone scaffold is highly modifiable, with substitutions at positions 4, 6, and 7 significantly altering biological activity. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Position: Substitutions at position 6 (e.g., aminoisoxazole, thiazole, dihydrofuran) are common in bioactive derivatives. The 5-aminoisoxazole group in the target compound may enhance solubility due to its polar amino group compared to hydrophobic substituents like dihydrofuran .
- Biological Activity : Thiazole-containing analogues (e.g., ) are explored in structure-activity relationship (SAR) studies, while SYP-300’s herbicidal efficacy highlights the impact of fluoro and propargyl groups .
Functional Group Impact on Activity
- Aminoisoxazole vs. Thiazole: The 5-aminoisoxazole group (target compound) differs from thiazole () in electronic and steric profiles. Isoxazole’s oxygen atom may improve metabolic stability, whereas thiazole’s sulfur could enhance lipophilicity .
- Anti-inflammatory Potential: The dihydrofuran-substituted analogue () showed marginal NSAID activity, suggesting that the aminoisoxazole group might offer improved target engagement due to hydrogen-bonding capability.
- Herbicidal Applications : SYP-300’s 7-fluoro and 4-propargyl substituents are critical for its potency, indicating that electron-withdrawing groups and alkyne moieties enhance agrochemical activity .
Biological Activity
6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one is a heterocyclic compound that combines an isoxazole and an oxazinone ring. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, presenting relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure includes both an isoxazole and an oxazinone moiety, which contribute to its biological properties. The molecular formula is CHNO, and its synthesis typically involves the reaction of 5-aminoisoxazole with benzoxazinone precursors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to various biological effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may induce reactive oxygen species (ROS) generation, which can affect cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Case Study : A study evaluated the effects of various benzoxazine derivatives on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3). The compounds exhibited IC values ranging from 0.09 µM to 157.4 µM across different cell lines, indicating significant inhibition of cell proliferation .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.30 |
| Compound B | CAMA-1 | 0.16 |
| Compound C | HCC1954 | 0.51 |
| Compound D | SKBR-3 | 0.09 |
These findings suggest that modifications to the benzoxazine structure can enhance anticancer efficacy.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of the isoxazole ring.
- Construction of the oxazinone ring through cyclization reactions with appropriate precursors.
These synthetic routes allow for the exploration of various derivatives that may exhibit enhanced biological activities.
Safety and Toxicological Profile
Preliminary assessments indicate that while this compound has potential therapeutic applications, its safety profile must be carefully evaluated. Toxicological data suggest it may be harmful if ingested or if it comes into contact with skin . Further studies are needed to fully understand its safety and side effects in clinical applications.
Q & A
Q. How to validate the reproducibility of synthetic protocols across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
